BenchChemオンラインストアへようこそ!

5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Medicinal chemistry Building block procurement Structure-activity relationships

5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1506202-28-3; synonym: 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid) is a bi-heterocyclic building block combining a 2,4-dimethyl-substituted thiazole ring linked at the 5-position to a 1,2,4-oxadiazole-3-carboxylic acid moiety. With a molecular formula of C₈H₇N₃O₃S and molecular weight of 225.23 g/mol, this compound features a free carboxylic acid handle suitable for amide coupling and further derivatization.

Molecular Formula C8H7N3O3S
Molecular Weight 225.23 g/mol
Cat. No. B13077758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC8H7N3O3S
Molecular Weight225.23 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C8H7N3O3S/c1-3-5(15-4(2)9-3)7-10-6(8(12)13)11-14-7/h1-2H3,(H,12,13)
InChIKeyTXRJBXYZJPSNMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic Acid: Procurement-Grade Building Block Specifications and Structural Identity


5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1506202-28-3; synonym: 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid) is a bi-heterocyclic building block combining a 2,4-dimethyl-substituted thiazole ring linked at the 5-position to a 1,2,4-oxadiazole-3-carboxylic acid moiety [1]. With a molecular formula of C₈H₇N₃O₃S and molecular weight of 225.23 g/mol, this compound features a free carboxylic acid handle suitable for amide coupling and further derivatization . Its computed physicochemical profile includes an XLogP3 of 1.5, topological polar surface area (TPSA) of 117 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors, positioning it within favorable drug-like property space for medicinal chemistry campaigns [1]. The compound is commercially available at ≥95% purity from multiple vendors for research and development use .

Why 5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic Acid Cannot Be Replaced by Simpler Thiazole or Oxadiazole Monocarboxylic Acid Analogs


Substitution of 5-(dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid with superficially similar analogs—such as 2,4-dimethylthiazole-5-carboxylic acid (CAS 53137-27-2), 5-(2-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1697696-26-6), or unsubstituted 5-(1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1699315-47-3)—introduces three categories of functional divergence that may compromise downstream experimental outcomes. First, the 2,4-dimethyl substitution pattern on the thiazole ring alters both steric and electronic properties relative to monomethyl or unsubstituted analogs, affecting molecular recognition and binding interactions [1]. Second, the presence of the 1,2,4-oxadiazole spacer between the thiazole and the carboxylic acid creates a geometrically and electronically distinct scaffold compared to direct thiazole-carboxylic acid analogs, as demonstrated in bioisosteric amide replacement studies where the oxadiazole ring significantly improved aqueous solubility, ADME parameters, and oral pharmacokinetic properties over non-oxadiazole counterparts [2]. Third, the 1,2,4-oxadiazole regioisomer itself (as opposed to 1,3,4-oxadiazole variants) presents a distinct hydrogen-bond acceptor topology that cannot be replicated by other oxadiazole isomers .

Quantitative Differentiation Evidence: 5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic Acid vs. Closest Structural Analogs


Structural Differentiation: 2,4-Dimethyl Substitution on Thiazole Creates a Unique Bi-Heterocyclic Scaffold Not Replicable by Mono-Methyl or Unsubstituted Analogs

The target compound incorporates a 2,4-dimethyl substitution pattern on the thiazole ring linked via the 5-position to a 1,2,4-oxadiazole-3-carboxylic acid. By contrast, the closest commercially available analog, 5-(2-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1697696-26-6), bears only a single methyl group at the 2-position, and 5-(1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1699315-47-3) lacks methyl substitution entirely [1]. The second methyl group at the 4-position of the thiazole increases both steric bulk and lipophilicity; the computed XLogP3 for the dimethyl analog is 1.5 [2], while the unsubstituted thiazole-oxadiazole-carboxylic acid analog is expected to have a lower XLogP (estimated ~0.5–0.8 based on the removal of two methyl groups contributing approximately 0.5 logP units each per Hansch-Leo fragment constants) [3]. This difference in lipophilicity may significantly affect membrane permeability, protein binding, and pharmacokinetic behavior in biological assays.

Medicinal chemistry Building block procurement Structure-activity relationships

Physicochemical Differentiation: 1,2,4-Oxadiazole Spacer Imparts Distinct Hydrogen-Bond Acceptor Topology vs. Direct Thiazole-Carboxylic Acid Building Blocks

The target compound incorporates a 1,2,4-oxadiazole ring as a spacer between the dimethylthiazole and the carboxylic acid. The simpler building block 2,4-dimethylthiazole-5-carboxylic acid (CAS 53137-27-2) lacks this spacer entirely . The 1,2,4-oxadiazole introduces two additional hydrogen bond acceptor sites (the endocyclic nitrogen at position 2 and the endocyclic oxygen) and extends the distance between the thiazole ring and the carboxylic acid by approximately 2.4 Å (based on standard bond lengths for a 1,2,4-oxadiazole ring). Computed TPSA for the target compound is 117 Ų [1], compared to approximately 58 Ų for 2,4-dimethylthiazole-5-carboxylic acid (estimated from its molecular formula C₆H₇NO₂S with 2 HBA and 1 HBD), representing a roughly 2-fold increase in polar surface area. This difference is critical for modulating solubility, permeability, and target binding geometry.

Drug discovery Fragment-based screening Building block selection

Bioisosteric Advantage: 1,2,4-Oxadiazole Ring Demonstrated to Improve Aqueous Solubility and Oral PK Parameters Over Non-Oxadiazole Counterparts in Thiazole-Based Drug Discovery Programs

In a published drug discovery program targeting RORγt inverse agonists, Steeneck et al. (2020) demonstrated that replacing an amide linkage with a 1,3,4-oxadiazole bioisostere in thiazole-containing scaffolds resulted in 'significantly improved aqueous solubility, ADME parameters and oral PK properties' [1]. While this study employed a 1,3,4-oxadiazole regioisomer rather than the 1,2,4-oxadiazole present in the target compound, the class-level inference is that oxadiazole insertion between thiazole and carboxylic acid/amide functionalities confers measurable pharmacokinetic advantages over direct thiazole-carboxamide or thiazole-carboxylic acid analogs. Compounds from the oxadiazole series demonstrated concentration-dependent efficacy in an ex vivo mouse pharmacodynamic model and were profiled in a 5-day rat tolerability study, confirming in vivo applicability of the oxadiazole-thiazole scaffold class [1].

Bioisostere ADME optimization RORγt inverse agonists

Enzymatic Inhibition Class Evidence: Thiazole-Oxadiazole Bi-Heterocyclic Hybrids Demonstrate Sub-Micromolar Alkaline Phosphatase Inhibition with Favorable Selectivity Profiles

Butt et al. (2023) reported a series of thiazole-(5-aryl)oxadiazole bi-heterocyclic hybrids (compounds 8a–h) that exhibited 'superb inhibitory potentials' against alkaline phosphatase relative to the standard inhibitor used [1]. The most potent compound (8g) demonstrated non-competitive enzyme inhibition with a Ki of 0.42 μM determined from Dixon plots, and the series showed mild cytotoxicity toward red blood cell membranes in hemolytic analysis, suggesting a favorable preliminary selectivity window [1]. While these compounds are propanamide derivatives rather than the free carboxylic acid, they share the core thiazole-oxadiazole bi-heterocyclic architecture with the target building block. This provides class-level evidence that the thiazole-oxadiazole scaffold can support potent enzyme inhibition when appropriately derivatized, whereas simple thiazole or oxadiazole monocarboxylic acid building blocks lack this demonstrated enzymatic activity context.

Alkaline phosphatase inhibition Enzyme kinetics Medicinal chemistry

Regioisomeric Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Connectivity Produces Distinct Hydrogen-Bond Acceptor Geometry for Target Engagement

The 1,2,4-oxadiazole ring in the target compound places the endocyclic oxygen and nitrogen atoms in a 1,2-relationship, creating a hydrogen-bond acceptor vector that differs from the 1,3,4-oxadiazole arrangement (where the heteroatoms are in a 1,3-relationship). In the RORγt inverse agonist program, Steeneck et al. systematically explored multiple heterocyclic bioisosteres and found that the 1,3,4-oxadiazole regioisomer provided the 'best overall profile for SAR development and in vivo exploration' [1], but this finding is regioisomer-specific and cannot be extrapolated to the 1,2,4-oxadiazole without experimental verification. The 1,2,4-oxadiazole-3-carboxylic acid moiety present in the target compound places the carboxylate at the 3-position adjacent to the endocyclic nitrogen at position 2, creating an intramolecular hydrogen-bonding motif (carboxylic acid OH···Noxadiazole) that is absent in 1,3,4-oxadiazole carboxylic acid analogs where the carboxylate is typically at the 2-position and more remote from endocyclic nitrogens . This regioisomeric distinction matters for procurement because 1,2,4- and 1,3,4-oxadiazole building blocks are not interchangeable in SAR exploration.

Bioisosterism Oxadiazole regioisomers Molecular recognition

Recommended Procurement and Application Scenarios for 5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring a Dimethylthiazole-Oxadiazole Scaffold with Free Carboxylic Acid for Amide Library Synthesis

This building block is the appropriate procurement choice when an SAR program has identified the 2,4-dimethylthiazole-1,2,4-oxadiazole bi-heterocyclic core as a privileged scaffold and requires a free carboxylic acid handle for parallel amide coupling to generate diverse analog libraries. The 2,4-dimethyl substitution pattern provides a distinct lipophilicity (XLogP3 = 1.5) and steric profile [1] that cannot be achieved with monomethyl (CAS 1697696-26-6) or unsubstituted (CAS 1699315-47-3) thiazole-oxadiazole analogs. The 1,2,4-oxadiazole ring provides a specific hydrogen-bond acceptor topology with potential for intramolecular H-bonding between the carboxylic acid and the adjacent endocyclic nitrogen , which may influence both solution conformation and target binding. Prior literature on related thiazole-oxadiazole bi-heterocyclic systems has demonstrated sub-micromolar enzyme inhibition (Ki = 0.42 μM for alkaline phosphatase) [2] and improved ADME/PK properties in vivo [3], supporting the use of this scaffold class in drug discovery.

Bioisosteric Replacement Programs Where Oxadiazole Insertion Between Thiazole and Carboxylic Acid Is Required to Modulate Polarity and PK

When a lead series contains a direct thiazole-carboxylic acid or thiazole-carboxamide motif and the project objectives include improving aqueous solubility or oral bioavailability, this building block provides a pre-formed 1,2,4-oxadiazole spacer. The oxadiazole ring increases TPSA by approximately 59 Ų compared to 2,4-dimethylthiazole-5-carboxylic acid (117 vs. ~58 Ų) [1], which can be strategically leveraged to reduce logP, enhance solubility, or modulate permeability. Published evidence demonstrates that oxadiazole bioisosteric replacement of amide bonds in thiazole-containing scaffolds leads to 'significantly improved aqueous solubility, ADME parameters and oral PK properties' [3]. Procurement of this specific building block enables direct incorporation of the oxadiazole spacer without requiring de novo synthetic construction, accelerating SAR cycle times.

Fragment-Based Drug Discovery (FBDD) Libraries Where Bi-Heterocyclic Carboxylic Acids Serve as Privileged Fragment Cores

For fragment library construction, this compound offers a three-dimensional, bi-heterocyclic carboxylic acid fragment with MW 225.23 g/mol (within rule-of-three fragment guidelines), balanced lipophilicity (XLogP3 = 1.5), and seven hydrogen bond acceptor sites [1]. Compared to simpler fragment alternatives like 2,4-dimethylthiazole-5-carboxylic acid (MW 157.19, only 3 HBA) , the target compound provides richer pharmacophoric diversity per Dalton of molecular weight. The free carboxylic acid enables straightforward conjugation to amine-containing fragments or targets via amide bond formation, while the oxadiazole ring provides additional vectors for target engagement. The regioisomeric specificity of the 1,2,4-oxadiazole (as opposed to 1,3,4-oxadiazole) ensures that fragment hits can be directly translated to lead optimization without regioisomer-related SAR discontinuities .

Chemical Biology Probe Synthesis Where the Dimethylthiazole Motif Is Required for Target Selectivity Profiling

When synthesizing chemical biology probes (e.g., affinity-based probes, photoaffinity labels, or PROTAC precursors) that require a dimethylthiazole recognition element, this building block provides the correct substitution pattern pre-assembled with a carboxylic acid conjugation handle. The 2,4-dimethyl groups on the thiazole contribute to target selectivity through both steric recognition and hydrophobic interactions, with the additional methyl group at the 4-position creating a steric profile distinct from 2-methyl-only analogs [1]. Published evidence from the RORγt inverse agonist program confirms that thiazole substitution patterns critically affect target potency and selectivity within the oxadiazole-thiazole scaffold class [3]. Procurement of the correctly substituted building block avoids the need for low-yielding late-stage thiazole functionalization.

Quote Request

Request a Quote for 5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.